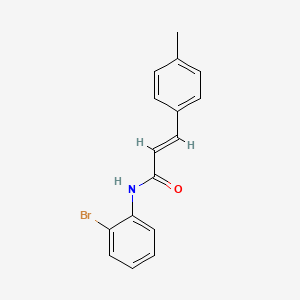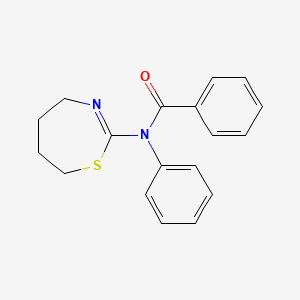
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine, also known as CEP-701, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of receptor tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
作用機序
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine inhibits the activity of receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cell growth and proliferation. 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has been shown to be selective for FLT3, c-Kit, and PDGFR, which are commonly overexpressed in cancer cells.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines. In preclinical studies, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has demonstrated significant antitumor activity in leukemia, lymphoma, and solid tumors. Clinical trials have also shown promising results, with some patients achieving complete remission or partial response. However, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential.
実験室実験の利点と制限
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine is a well-characterized small molecule inhibitor that has been extensively studied in preclinical and clinical settings. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. However, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has also been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results. In addition, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has limited solubility in aqueous solutions, which may require the use of organic solvents in lab experiments.
将来の方向性
There are several future directions for the development of 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine and related compounds. One potential direction is the optimization of the compound's selectivity and potency for specific receptor tyrosine kinases. This may involve the design of new analogs or the use of structure-based drug design approaches. Another potential direction is the evaluation of 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine in combination with other therapies, such as chemotherapy or immunotherapy. Finally, further studies are needed to better understand the off-target effects of 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine and their potential impact on its therapeutic efficacy.
合成法
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)-2,4-dihydro-3H-pyrimidine-5-carbonitrile. This intermediate is then reacted with phenylhydrazine and methyl iodide to form the final product, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine. The purity of the final product can be improved through recrystallization and chromatographic purification.
科学的研究の応用
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of receptor tyrosine kinases such as FLT3, c-Kit, and PDGFR, which are commonly overexpressed in various types of cancer. In preclinical studies, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has demonstrated significant antitumor activity in leukemia, lymphoma, and solid tumors. Clinical trials have also been conducted to evaluate the safety and efficacy of 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine in patients with relapsed or refractory acute myeloid leukemia, myelodysplastic syndrome, and other hematological malignancies.
特性
IUPAC Name |
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-21-17-19-15(12-5-3-2-4-6-12)11-16(20-17)13-7-9-14(18)10-8-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXNCGCNCOCPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-furohydrazide](/img/structure/B5875930.png)

![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)

![1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one](/img/structure/B5875953.png)

![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)

![N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)
![4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5876022.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)

